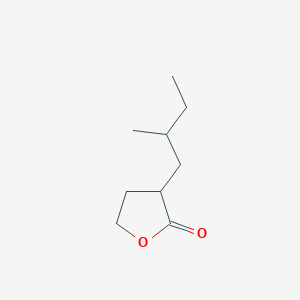
3-(2-Methylbutyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylbutyl)oxolan-2-one, also known as 2(3H)-Furanone, dihydro-3-(2-methylbutyl), is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.222 g/mol . It is a lactone, a cyclic ester, which is commonly found in various natural products and synthetic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbutyl)oxolan-2-one typically involves the cyclization of hydroxy acids or the oxidation of diols. One common method is the acid-catalyzed cyclization of 4-hydroxy-2-methylpentanoic acid. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts, and the reaction is carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the oxidation of 2-methyl-1,4-butanediol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically conducted in a solvent like acetone or dichloromethane to ensure the complete conversion of the diol to the lactone .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylbutyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding diol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, where the lactone oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Diols.
Substitution: Various substituted lactones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Methylbutyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylbutyl)oxolan-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes involved in metabolic pathways. The lactone ring can interact with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Butyrolactone: A structurally similar lactone with a four-membered ring.
Valerolactone: Another lactone with a five-membered ring but with different substituents.
Caprolactone: A six-membered lactone used in polymer synthesis.
Uniqueness
3-(2-Methylbutyl)oxolan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylbutyl group provides unique steric and electronic effects, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Número CAS |
112936-65-9 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-(2-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-7(2)6-8-4-5-11-9(8)10/h7-8H,3-6H2,1-2H3 |
Clave InChI |
DJRLACYUIUBYGC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


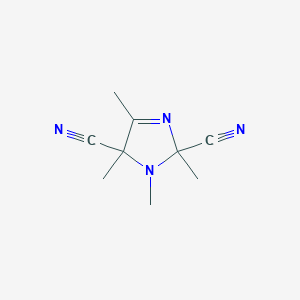
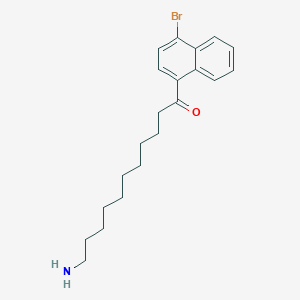
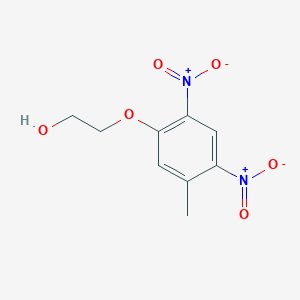

![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
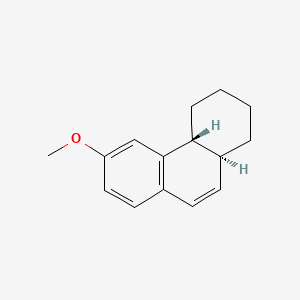
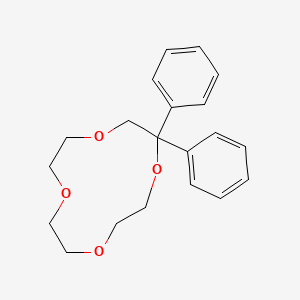
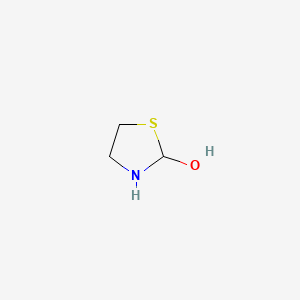
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)
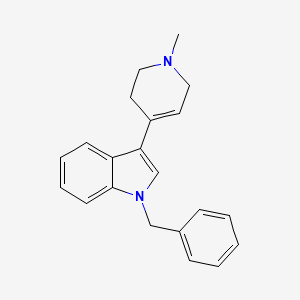
![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
